(2-Chlorobenzyl)triphenylphosphonium chloride hydrate
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Overview
Description
(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is a chemical compound with the molecular formula C25H21Cl2P. It is a white to almost white powder or crystal that is used in various chemical reactions and applications. This compound is known for its role as a Wittig reagent, which is used in the synthesis of alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)triphenylphosphonium chloride hydrate typically involves the reaction of 2-chlorobenzyl bromide with triphenylphosphine in an organic solvent such as acetone. The reaction is carried out at a temperature of 65-70°C for 24 hours, resulting in the formation of a white precipitate. This precipitate is then filtered, washed with acetone and ether, and dried under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and controlled temperature is crucial to prevent any side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzyl)triphenylphosphonium chloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Wittig Reactions: It is primarily used in Wittig reactions to form alkenes from aldehydes and ketones
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out in organic solvents such as acetone or methanol, under controlled temperature and inert atmosphere to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. In Wittig reactions, the major products are alkenes. In substitution reactions, the products vary based on the nucleophile used .
Scientific Research Applications
(2-Chlorobenzyl)triphenylphosphonium chloride hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of alkenes through Wittig reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (2-Chlorobenzyl)triphenylphosphonium chloride hydrate involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobenzyl)triphenylphosphonium chloride: Similar in structure but with the chlorine atom in the para position instead of the ortho position.
(2-Bromobenzyl)triphenylphosphonium chloride: Similar but with a bromine atom instead of a chlorine atom.
(2-Methylbenzyl)triphenylphosphonium chloride: Similar but with a methyl group instead of a chlorine atom.
Uniqueness
(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is unique due to the presence of the chlorine atom in the ortho position, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical properties and applications compared to its para or meta counterparts .
Properties
IUPAC Name |
(2-chlorophenyl)methyl-triphenylphosphanium;chloride;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPHFFHMPLSNFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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